8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzodioxin-6-carboxylic acid, 8,8’-methylenebis- is a complex organic compound with the molecular formula C19H16O8 and a molecular weight of 372.3255 . This compound is part of the benzodioxin family, which is characterized by a dioxin ring fused to a benzene ring. The presence of carboxylic acid groups and a methylene bridge linking two benzodioxin units makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxin ring . Subsequent carboxylation reactions introduce the carboxylic acid groups at the desired positions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzodioxin-6-carboxylic acid, 8,8’-methylenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4H-1,3-Benzodioxin-6-carboxylic acid, 8,8’-methylenebis- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzodioxin-6-carboxylic acid, 8,8’-methylenebis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in biological systems, it may interact with cellular receptors to exert antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Benzodioxin: A simpler analog without the carboxylic acid groups and methylene bridge.
1,4-Benzodioxane: Another related compound with a different ring structure and substitution pattern.
6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid: A fluorinated derivative with distinct chemical properties.
Uniqueness
4H-1,3-Benzodioxin-6-carboxylic acid, 8,8’-methylenebis- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
610275-90-6 |
---|---|
Molecular Formula |
C19H16O8 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C19H16O8/c20-18(21)12-2-10(16-14(4-12)6-24-8-26-16)1-11-3-13(19(22)23)5-15-7-25-9-27-17(11)15/h2-5H,1,6-9H2,(H,20,21)(H,22,23) |
InChI Key |
YCTHZZOFDKVPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)C(=O)O)CC3=CC(=CC4=C3OCOC4)C(=O)O)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.